Arc 239 dihydrochloride Arc 239 dihydrochloride Selective α2B adrenoceptor antagonist (-log Kb = 8.51). Active in vivo and in vitro.
Selective α2B adrenoceptor antagonist (pKD values are 8.8, 6.7 and 6.4 at α2B, α2A, and α2D receptors respectively).
Brand Name: Vulcanchem
CAS No.: 55974-42-0
VCID: VC0004279
InChI: InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H
SMILES: CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl
Molecular Formula: C24H31Cl2N3O3
Molecular Weight: 480.4 g/mol

Arc 239 dihydrochloride

CAS No.: 55974-42-0

Cat. No.: VC0004279

Molecular Formula: C24H31Cl2N3O3

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Arc 239 dihydrochloride - 55974-42-0

Specification

CAS No. 55974-42-0
Molecular Formula C24H31Cl2N3O3
Molecular Weight 480.4 g/mol
IUPAC Name 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride
Standard InChI InChI=1S/C24H29N3O3.2ClH/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3;;/h4-11H,12-17H2,1-3H3;2*1H
Standard InChI Key SAJKHRHHDGSJEZ-UHFFFAOYSA-N
SMILES CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl
Canonical SMILES CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C.Cl.Cl

Introduction

Pharmacological Profile of ARC 239 Dihydrochloride

Receptor Selectivity and Mechanism of Action

ARC 239 dihydrochloride selectively antagonizes α2B adrenoceptors, a subclass of G-protein-coupled receptors (GPCRs) that regulate sympathetic nervous system activity. Binding studies reveal pK<sub>D</sub> values of 8.8, 6.7, and 6.4 for α2B, α2A, and α2D subtypes, respectively . This selectivity is critical for dissecting the roles of α2 receptor subtypes in physiological processes. For example, in rat brain tissue, ARC 239 inhibits 5-HT<sub>1A</sub> receptor binding (K<sub>i</sub> = 63.1–136 nM), suggesting cross-reactivity with serotonergic pathways under certain conditions .

The compound’s antagonism extends to functional assays. In human platelets, ARC 239 (10–100 nM) suppresses aggregation induced by adenosine diphosphate (ADP), epinephrine, and arachidonic acid, implicating α2B receptors in thrombus formation . Similarly, in pregnant rats, it blocks norepinephrine-stimulated uterine contractions, highlighting its role in modulating smooth muscle activity .

Comparative Pharmacodynamics

ARC 239’s selectivity surpasses that of classical antagonists like chlorpromazine. In pentobarbital-treated dogs, it competitively inhibits adrenaline-induced pressor responses while attenuating responses to norepinephrine and phenylephrine . This contrasts with nonselective agents, which lack subtype specificity and produce broader physiological effects.

Parameterα2B Adrenoceptorα2A Adrenoceptorα2D Adrenoceptor
pK<sub>D</sub>8.8 6.7 6.4
Selectivity Ratio100-fold1-fold1-fold
Functional Assay (IC<sub>50</sub>)10–100 nM >1 μM >1 μM

Chemical and Physical Properties

Structural Characteristics

ARC 239 dihydrochloride has the chemical name 2-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride and a molecular weight of 480.43 g/mol . The anhydrous form (CAS 55974-42-0) is commonly used, though a hydrate variant (CAS 67339-62-2) with a molecular weight of 498.4 g/mol is also available .

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>·2HCl
CAS Number55974-42-0 (anhydrous)
Purity≥98% (HPLC)
Solubility48.04 mg/mL in water
StorageRoom temperature (20–25°C)

Research Applications and Experimental Findings

Cardiovascular Studies

ARC 239 dihydrochloride elucidates α2B receptor roles in blood pressure regulation. In canine models, it reverses adrenaline-induced hypertension by blocking vascular α2B receptors, which mediate vasoconstriction . Conversely, α2A receptors primarily regulate central sympathetic outflow, underscoring the subtype-specific effects of ARC 239 .

Gastrointestinal and Platelet Research

In ethanol-induced gastric mucosal injury models, ARC 239 (10.4 nM) antagonizes the gastroprotective effects of α2 agonists, suggesting α2B receptors promote mucosal repair . Additionally, its inhibition of platelet aggregation highlights potential therapeutic applications in thrombotic disorders .

Study ModelFindingReference
Human PlateletsInhibits ADP/epinephrine-induced aggregation (IC<sub>50</sub> = 10–100 nM)
Pregnant Rat UterusBlocks norepinephrine-stimulated contractions
Canine HypertensionAntagonizes adrenaline pressor responses

Neurological Implications

Though primarily an α2B antagonist, ARC 239 exhibits moderate affinity for 5-HT<sub>1A</sub> receptors (K<sub>i</sub> = 63.1–136 nM) . This cross-reactivity may confound interpretations in neuropharmacological studies but also opens avenues for investigating serotonin-adrenergic interactions.

Clinical and Therapeutic Perspectives

Limitations and Challenges

The compound’s 5-HT<sub>1A</sub> activity and limited blood-brain barrier penetration restrict its utility in central nervous system research . Furthermore, its short shelf life and regulatory restrictions (e.g., controlled substance status in some regions) complicate large-scale applications .

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